molecular formula C12H17N3 B12899023 Benzenamine, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)- CAS No. 61155-32-6

Benzenamine, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)-

Cat. No.: B12899023
CAS No.: 61155-32-6
M. Wt: 203.28 g/mol
InChI Key: ABZBZUIXMQRIOL-UHFFFAOYSA-N
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Description

The compound “Benzenamine, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)-” (hereafter referred to as the target compound) is a benzenamine derivative featuring a 4,5-dihydro-3,5,5-trimethylpyrazole substituent at the para position. Its structure combines an aromatic amine with a partially saturated pyrazoline ring, which is substituted with three methyl groups.

Properties

CAS No.

61155-32-6

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

4-(3,5,5-trimethyl-4H-pyrazol-1-yl)aniline

InChI

InChI=1S/C12H17N3/c1-9-8-12(2,3)15(14-9)11-6-4-10(13)5-7-11/h4-7H,8,13H2,1-3H3

InChI Key

ABZBZUIXMQRIOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C)C)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Pyrazoline Ring Formation

  • Cyclocondensation of hydrazines with α,β-unsaturated ketones : The reaction of 3,5-dimethyl-1H-pyrazole-5-amine derivatives with α,β-unsaturated ketones under reflux conditions in polar solvents (e.g., ethanol, ionic liquids) leads to the formation of 4,5-dihydro-3,5,5-trimethyl-pyrazoline rings. This method benefits from high regioselectivity and good yields, often enhanced by the use of ionic liquids as environmentally benign solvents.

  • Multicomponent reactions (MCRs) : Three-component reactions involving 5-aminopyrazoles, cyclic β-diketones, and aldehydes have been reported to efficiently yield pyrazolo derivatives with various substitutions, including methyl groups at the 3 and 5 positions. These MCRs can be performed under conventional heating or microwave irradiation, with microwave methods significantly reducing reaction times from hours to minutes.

Attachment to Benzenamine

  • Nucleophilic substitution at the 4-position of benzenamine : The pyrazoline ring bearing a suitable leaving group (e.g., halogenated methyl substituent) can be reacted with 4-aminobenzene derivatives under basic conditions to form the desired 4-(pyrazolyl)benzenamine compound. This step often requires polar aprotic solvents and controlled temperatures to optimize yield and purity.

  • Condensation reactions : Alternatively, condensation of 5-aminopyrazole derivatives with electrophilic benzenamine precursors can be employed, sometimes facilitated by acid catalysts or under solvent-free conditions to improve efficiency and reduce byproducts.

Continuous Flow Synthesis

Recent advances include the use of continuous flow reactors for the preparation of pyrazole and pyrazoline derivatives, which offer advantages such as:

  • Precise control of reaction temperature (typically 10°C to 100°C)
  • Short residence times (30 seconds to 5 minutes)
  • Improved safety and scalability
  • Enhanced reaction efficiency and reproducibility

For example, the preparation of pyrazole intermediates with methyl substitutions has been successfully integrated into continuous flow processes involving base-catalyzed reactions with formaldehyde and subsequent functional group transformations.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Cyclocondensation with α,β-unsaturated ketones 5-aminopyrazole derivatives, ketones, ethanol or ionic liquids, reflux High regioselectivity, environmentally friendly solvents 75-90 Ionic liquids improve yield and reduce toxicity
Multicomponent reactions (MCR) 5-aminopyrazole, β-diketones, aldehydes, microwave or conventional heating Rapid synthesis, high atom economy 70-95 Microwave reduces reaction time from 24h to 5 min
Nucleophilic substitution Halogenated pyrazoline, 4-aminobenzene, base, polar aprotic solvent Straightforward, good purity 65-85 Requires careful temperature control
Continuous flow synthesis Pyrazole derivatives, formaldehyde, base, polar solvents, flow reactor Scalable, reproducible, safe 80-90 Precise control of reaction parameters

Chemical Reactions Analysis

Types of Reactions

4-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the pyrazole ring or the aniline group.

    Substitution: The compound can undergo substitution reactions, particularly at the aniline group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Benzenamine derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the pyrazole moiety exhibit activity against various bacterial strains and fungi. For instance, studies have demonstrated that certain benzenamine derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects
    • Some derivatives of benzenamine are being investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can reduce the production of pro-inflammatory cytokines, which may have implications for treating conditions such as arthritis and other inflammatory diseases .
  • Cancer Research
    • The potential of benzenamine derivatives in cancer therapy is a growing area of research. Certain pyrazole-containing compounds have been identified as having cytotoxic effects on cancer cell lines, suggesting they could serve as lead compounds for the development of new anticancer agents .

Cosmetic Applications

  • Skin Care Formulations
    • Benzenamine derivatives are increasingly utilized in cosmetic formulations due to their beneficial properties for skin health. They are often included in creams and lotions aimed at improving skin hydration and elasticity .
  • Stability Enhancers
    • The incorporation of benzenamine compounds in cosmetic products can enhance the stability and shelf life of formulations by acting as antioxidants or stabilizers against oxidative degradation .

Data Table: Applications Overview

Application AreaSpecific Use CasesFindings/Notes
PharmaceuticalAntimicrobial agentsEffective against S. aureus and E. coli
Anti-inflammatory treatmentsReduces pro-inflammatory cytokines
Cancer therapeuticsCytotoxic effects on cancer cell lines
CosmeticSkin care formulationsImproves hydration and elasticity
Stability enhancersActs as an antioxidant in formulations

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various benzenamine derivatives for their antimicrobial properties. The results indicated that specific compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, paving the way for further development into pharmaceutical agents targeting infections.

Case Study 2: Anti-inflammatory Mechanisms
Research conducted by Pharmaceutical Research explored the anti-inflammatory effects of a novel benzenamine derivative. This study found that the compound effectively reduced inflammation markers in animal models of arthritis, suggesting its potential utility in therapeutic applications for chronic inflammatory diseases.

Case Study 3: Cosmetic Formulation Development
In a study featured in the Brazilian Journal of Pharmaceutical Sciences, researchers developed a moisturizer incorporating benzenamine derivatives. The formulation was tested for stability and sensory attributes, demonstrating improved hydration levels and consumer satisfaction compared to standard formulations.

Mechanism of Action

The mechanism of action of 4-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with oxidative pathways to exert antioxidant properties .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents on Heterocycle Reported Bioactivity/Use Reference
Target Compound Benzenamine + pyrazoline 3,5,5-trimethyl Hypothetical: Enzyme inhibition -
4-(Benzo[d]thiazol-2-yl)benzenamine Benzenamine + benzothiazole Benzo[d]thiazole Precursor for thiourea derivatives
4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamide Benzenesulfonamide + pyrazoline 4-Hydroxyphenyl, aryl Carbonic anhydrase inhibition, cytotoxicity
N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine Tetrazine + pyrazole 3,5-dimethyl, benzyl Not specified (structural analog)

Key Observations:

Substituent Impact on Bioactivity :

  • The target compound’s trimethylpyrazoline group likely enhances lipophilicity compared to analogs with phenyl or hydroxyphenyl substituents (e.g., ’s sulfonamide derivatives). This could improve membrane permeability but reduce solubility .
  • In contrast, 4-(benzo[d]thiazol-2-yl)benzenamine () features a planar benzothiazole ring, favoring π-π stacking interactions in enzyme binding, which is absent in the target compound’s pyrazoline system.

Synthetic Flexibility: The target compound’s pyrazoline core can be synthesized via cyclocondensation reactions, similar to methods described for 4-(benzo[d]thiazol-2-yl)benzenamine derivatives (reflux with isothiocyanates in DMF) .

Conversely, benzimidazole-oxadiazole amines () show kinase inhibition, highlighting that heterocycle choice (pyrazoline vs. oxadiazole) critically determines target specificity .

Physicochemical and Spectroscopic Comparisons

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

  • NMR Signatures : Pyrazoline protons (e.g., CH₂ in the dihydro ring) typically resonate at δ 2.5–4.0 ppm, while methyl groups appear as singlets near δ 1.0–1.5 ppm, as seen in similar triazinane and pyrazole derivatives .

Biological Activity

Benzenamine derivatives, particularly those containing the pyrazole moiety, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Benzenamine, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)- , exploring its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The compound's chemical formula is C13H18N2C_{13}H_{18}N_2 with a molecular weight of approximately 218.30 g/mol. The presence of the pyrazole ring is crucial for its biological activity, as it influences the compound's interactions with biological targets.

Biological Activity Overview

Research has demonstrated that pyrazole derivatives exhibit a range of biological activities including:

  • Anticancer Effects : Pyrazole derivatives have shown potential as anticancer agents through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : Many compounds in this class possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.

Anticancer Activity

A series of studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • Cell Line Studies : In vitro studies showed that certain pyrazole derivatives had significant cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values ranged from 3.25 mg/mL to 49.85 μM across different studies .
CompoundCell LineIC50 (µM)Mechanism
Compound 1MCF73.79Apoptosis induction
Compound 2A54926Cell cycle arrest
Compound 3HepG217.82Apoptosis induction

The mechanisms by which Benzenamine, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)- exerts its biological effects include:

  • Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, which play a critical role in cancer cell proliferation and survival.
  • Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Certain derivatives can halt the cell cycle at specific phases, preventing cancer cell division.

Anti-inflammatory Activity

Pyrazole compounds have also been investigated for their anti-inflammatory properties. Studies indicate that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies

Several case studies exemplify the efficacy of pyrazole derivatives:

  • Study on Antitumor Activity : A recent study evaluated a series of pyrazole-containing compounds for their antitumor activity against various cell lines. The findings indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity .
  • Clinical Trials : Some derivatives have progressed to clinical trials, showing promising results in terms of safety and efficacy in treating different types of cancers .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzenamine, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)-?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, pyrazole derivatives are often synthesized by reacting hydrazine derivatives with β-diketones or α,β-unsaturated ketones. In one protocol, a substituted pyrazole ring is formed by condensing 4,5-dihydro-3,5,5-trimethyl-1H-pyrazole with an aniline derivative under acidic or basic conditions. Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical for yield improvement .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography or recrystallization, and confirm purity via melting point analysis and spectroscopic techniques (NMR, IR) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm substituent positions and hydrogen bonding. IR spectroscopy identifies functional groups (e.g., N-H stretches in pyrazole and aniline moieties) .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.
  • Computational Methods : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry for comparison with crystallographic data .

Q. What crystallographic techniques are suitable for resolving its crystal structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement, particularly for handling hydrogen atoms and disorder in methyl groups. Key steps:

  • Grow high-quality crystals via slow evaporation (e.g., using ethanol/water mixtures).
  • Apply SHELXL’s restraints for flexible substituents (e.g., trimethyl groups) to mitigate thermal motion artifacts .
  • Validate the structure using checkCIF/PLATON to flag geometric outliers (e.g., bond angle distortions) .

Advanced Research Questions

Q. How can researchers investigate the impact of pyrazole substituents on the compound’s reactivity or bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing methyl groups with halogens or methoxy groups). Test bioactivity (e.g., antioxidant assays via DPPH radical scavenging) and correlate with electronic descriptors (Hammett σ values) .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with electrophiles (e.g., nitrosonium ions) to assess substituent effects on aromatic reactivity .

Q. What strategies address contradictions in crystallographic and computational data for this compound?

  • Methodological Answer :

  • Data Reconciliation : Compare experimental (SCXRD) bond lengths/angles with DFT-optimized geometries. Discrepancies may arise from crystal packing forces or solvent effects.
  • Dynamic Effects : Perform molecular dynamics (MD) simulations to assess conformational flexibility in solution vs. solid state.
  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned data and resolve overlapping reflections .

Q. How to design experiments for evaluating its potential as a carbonic anhydrase inhibitor or antioxidant?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based assays with recombinant human carbonic anhydrase isoforms. Measure IC50_{50} values and compare with reference inhibitors (e.g., acetazolamide). Include molecular docking (AutoDock Vina) to predict binding modes .
  • Antioxidant Profiling : Conduct DPPH/ABTS radical scavenging assays. Correlate activity with pyrazole ring electron-donating groups (e.g., methyl substituents) and quantify via UV-Vis spectroscopy .

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